molecular formula C16H17N3O4 B2375391 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251710-69-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2375391
CAS No.: 1251710-69-6
M. Wt: 315.329
InChI Key: ZSZPHPPQPVWWJU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Pyrimidine derivatives, including those with modifications on the pyrimidine ring similar to the specified compound, have been extensively studied for their antitumor properties. For instance, the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been reported to exhibit dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical enzymes in the nucleotide biosynthesis pathway, making them potential antitumor agents (Gangjee et al., 2009). The design of such compounds is based on the hypothesis that dual inhibition of these enzymes could lead to enhanced antitumor efficacy.

Enzyme Inhibition

The inhibitory activity of pyrimidine derivatives on enzymes like DHFR and TS has been a subject of interest due to their role in cancer therapy. The incorporation of certain functional groups into the pyrimidine core can significantly impact the compound's potency and selectivity towards these enzymes. For example, classical analogues with specific substitutions have been evaluated for their ability to inhibit DHFR and TS, revealing the importance of structural modifications in enhancing enzyme inhibitory activity and, consequently, antitumor potency (Gangjee et al., 2008).

Structure-Activity Relationships (SAR)

The study of SAR is crucial in understanding how various chemical modifications affect the biological activity of compounds. Research on pyrimidine derivatives, including those with additional rings or substituents, contributes to the broader knowledge of how these changes can influence the interaction with biological targets. This information is invaluable for the rational design of new compounds with improved therapeutic profiles.

Potential for Drug Development

The exploration of pyrimidine derivatives in scientific research underlines their potential as lead compounds in drug development. The structural flexibility of the pyrimidine ring allows for a wide range of modifications, offering the possibility to tailor these molecules for specific therapeutic applications, including cancer.

For more information on the scientific research applications of similar compounds and their potential in drug discovery, the following references provide detailed insights:

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-11-7-16(21)19(10(2)17-11)8-15(20)18-12-4-5-13-14(6-12)23-9-22-13/h4-7H,3,8-9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZPHPPQPVWWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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